Isothiazolidine
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Overview
Description
1,2-thiazolidine is a thiazolidine.
Scientific Research Applications
Anti-Arthritic Agents
Isothiazolidine derivatives, specifically 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) compounds, have shown significant potential as antiarthritic agents. These compounds, including S-2474, exhibit dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, along with suppression of interleukin-1 production. They have demonstrated efficacy in animal arthritic models without ulcerogenic activities and are under clinical trials for antiarthritic applications (Inagaki et al., 2000).
Chemistry and Synthesis
Isothiazolidine 1-oxide, a sulfur analog of 2-pyrrolidone, has been studied for various reactions at the nitrogen and α-sulfinyl carbon. This includes the development of the first cyclic sulfinamide characterized by X-ray analysis and its applications in stereoselective monosubstitution with ketones and benzyl chloride (Semko et al., 1993).
Anticancer Research
Oxazole-based compounds, including iso/oxazolidines derived from isothiazolidine, have gained attention in anticancer research due to their structural diversity and potential to interact with various enzymes and receptors. This makes them promising candidates in the discovery of new drugs (Chiacchio et al., 2020).
Library Synthesis for Probe Discovery
The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides has been reported, utilizing protocols like click/aza-Michael and click/OACC esterification. These libraries serve as a resource for the discovery of small molecular probes (Rolfe et al., 2011).
Biochemical Applications
Isothiazolidinones, a chemical moiety within isothiazolidine, have been explored for their potential in biochemistry. This includes the study of various nucleophiles forming covalent adducts with the sulfenamide sulfur of isothiazolidinones (Shiau et al., 2006).
properties
Product Name |
Isothiazolidine |
---|---|
Molecular Formula |
C3H7NS |
Molecular Weight |
89.16 g/mol |
IUPAC Name |
1,2-thiazolidine |
InChI |
InChI=1S/C3H7NS/c1-2-4-5-3-1/h4H,1-3H2 |
InChI Key |
CZSRXHJVZUBEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNSC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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